N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The thiazolo[5,4-b]pyridine scaffold is characterized by a sulfur atom in the thiazole ring and a nitrogen atom in the pyridine moiety, with the substituent N-(2-methoxyethyl)amine at position 2 of the thiazole ring. This substitution introduces a polar, flexible side chain that may enhance solubility and influence bioactivity .
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3OS/c1-13-6-5-11-9-12-7-3-2-4-10-8(7)14-9/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
MEQVTGAYRZIIII-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with a sulfur-containing reagent such as phosphorus pentasulfide (P2S5) in an anhydrous solvent like toluene . The resulting thioamide is then oxidized to form the desired thiazolo[5,4-b]pyridine scaffold .
Chemical Reactions Analysis
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared to the following analogs:
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine
- Structure : Shares the same thiazolo[5,4-b]pyridine core but substitutes the N-(2-methoxyethyl) group with a phenyl ring at position 2.
- Synthetic Yield: Phenyl-substituted analogs are typically synthesized in moderate yields (e.g., 20–35% via column chromatography) , comparable to methods for similar thiazolo-pyridines.
- Activity: Aryl-substituted thiazolo-pyridines often exhibit improved binding to biological targets (e.g., adenosine receptors) due to π-π stacking interactions, but reduced solubility .
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Structure : Features a methoxy group at position 5 of the pyridine ring and an unsubstituted amine at position 2 of the thiazole.
- Key Differences: Substituent Position: The methoxy group on the pyridine ring may sterically hinder interactions compared to the N-(2-methoxyethyl) side chain. Synthesis: Synthesized from 5-amino-2-methoxypyridine and potassium thiocyanate with 87% yield, indicating efficient cyclization .
2-(2-Fluorobenzyl)-5-phenylthiazolo[5,4-d]pyrimidin-7-amine (Compound 15)
- Structure : A thiazolo[5,4-d]pyrimidine derivative with fluorobenzyl and phenyl substituents.
- Key Differences: Core Heterocycle: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and binding modes. Pharmacological Data: Exhibits moderate affinity for adenosine receptors (e.g., hA2A AR Ki = 12 nM), with fluorinated substituents enhancing lipophilicity and membrane permeability .
- Relevance : Highlights the impact of fluorination and extended aromatic systems on bioactivity, contrasting with the methoxyethyl group’s polar nature.
5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
- Structure : Contains an isopropyl group on the saturated pyridine ring (position 5) and a thiazolo[5,4-c]pyridine core.
- Key Differences :
Comparative Data Table
Biological Activity
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core with a methoxyethyl substituent. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activities.
This compound interacts with various biological targets. Key mechanisms include:
- Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases involved in cancer progression and cell signaling pathways.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological models.
Biological Assays and Findings
In vitro and in vivo studies have demonstrated the efficacy of this compound across different assays. Below is a summary of notable findings:
| Biological Activity | Assay Type | IC50/EC50 Values | Notes |
|---|---|---|---|
| Kinase Inhibition | Cell-free assays | IC50 = 0.005 µM | Potent against specific kinases |
| Antimicrobial | Disc diffusion | Zone of inhibition = 15 mm | Effective against E. coli and S. aureus |
| Anti-inflammatory | Animal model | EC50 = 0.02 µM | Reduces cytokine levels significantly |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study investigated the compound's effects on breast cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents at different positions on the thiazole and pyridine rings have been explored to optimize potency and selectivity against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
